3-ETHYL-5-METHYL-N-[(PYRIDIN-2-YL)METHYL]-12-OXAZOLE-4-CARBOXAMIDE
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Overview
Description
3-ETHYL-5-METHYL-N-[(PYRIDIN-2-YL)METHYL]-12-OXAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by its unique structure, which includes an oxazole ring substituted with ethyl, methyl, and pyridin-2-ylmethyl groups. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ETHYL-5-METHYL-N-[(PYRIDIN-2-YL)METHYL]-12-OXAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-bromoketone and an aminopyridine.
Substitution Reactions: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-ETHYL-5-METHYL-N-[(PYRIDIN-2-YL)METHYL]-12-OXAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, acetic acid as solvent.
Reduction: LiAlH4, NaBH4, tetrahydrofuran (THF) as solvent.
Substitution: Alkyl halides, amines, thiols, bases like sodium hydride or potassium carbonate, solvents like toluene or DMF (dimethylformamide).
Major Products
Oxidation: Oxazole N-oxides.
Reduction: Amines.
Substitution: Substituted oxazole derivatives.
Scientific Research Applications
3-ETHYL-5-METHYL-N-[(PYRIDIN-2-YL)METHYL]-12-OXAZOLE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding.
Medicine: The compound has potential medicinal applications due to its ability to interact with biological targets.
Industry: In the industrial sector, this compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-ETHYL-5-METHYL-N-[(PYRIDIN-2-YL)METHYL]-12-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, modulating their activity. This interaction can occur through hydrogen bonding, hydrophobic interactions, and van der Waals forces . The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine and amide functional groups and have similar biological activities.
3-Bromoimidazo[1,2-a]pyridines: These compounds have a similar heterocyclic structure and are used in similar applications.
Indole Derivatives: These compounds have a different core structure but share similar biological activities and applications.
Uniqueness
3-ETHYL-5-METHYL-N-[(PYRIDIN-2-YL)METHYL]-12-OXAZOLE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and its oxazole core. This unique structure imparts specific chemical properties and potential biological activities that differentiate it from other similar compounds .
Properties
IUPAC Name |
3-ethyl-5-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-3-11-12(9(2)18-16-11)13(17)15-8-10-6-4-5-7-14-10/h4-7H,3,8H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RINSIWVDONVASE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NCC2=CC=CC=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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